(2S,3S)-1,2-Epoxy-3-(Boc-amino)-4-phenylbutane
Overview
Description
(2S,3S)-1,2-Epoxy-3-(Boc-amino)-4-phenylbutane is a chiral epoxide compound that features a tert-butoxycarbonyl (Boc) protected amino group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-1,2-Epoxy-3-(Boc-amino)-4-phenylbutane typically involves the following steps:
Starting Material: The synthesis begins with a suitable chiral precursor, such as (2S,3S)-3-(Boc-amino)-4-phenylbutane-1,2-diol.
Epoxidation: The diol undergoes an epoxidation reaction to form the epoxide ring. This can be achieved using reagents such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions to ensure the formation of the desired stereoisomer.
Purification: The product is then purified using standard techniques such as column chromatography to isolate the pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-1,2-Epoxy-3-(Boc-amino)-4-phenylbutane can undergo various chemical reactions, including:
Ring-Opening Reactions: The epoxide ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of β-amino alcohols, β-hydroxy amines, and β-hydroxy thiols, respectively.
Substitution Reactions: The compound can participate in substitution reactions where the Boc-protected amino group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Ring-Opening Reactions: These reactions often require acidic or basic conditions, with common reagents including acetic acid, hydrochloric acid, or sodium hydroxide.
Substitution Reactions:
Major Products Formed
β-Amino Alcohols: Formed from the ring-opening reaction with amines.
β-Hydroxy Amines: Formed from the ring-opening reaction with alcohols.
β-Hydroxy Thiols: Formed from the ring-opening reaction with thiols.
Scientific Research Applications
(2S,3S)-1,2-Epoxy-3-(Boc-amino)-4-phenylbutane has several scientific research applications:
Organic Synthesis: It serves as a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Medicinal Chemistry: The compound is used in the development of chiral drugs and as a building block for the synthesis of biologically active molecules.
Biological Studies: It is employed in the study of enzyme mechanisms and as a substrate for investigating the activity of epoxide hydrolases.
Industrial Applications: The compound is used in the production of fine chemicals and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (2S,3S)-1,2-Epoxy-3-(Boc-amino)-4-phenylbutane primarily involves its reactivity as an epoxide. The strained three-membered ring of the epoxide is highly reactive and can undergo nucleophilic attack, leading to ring-opening reactions. The Boc-protected amino group can be deprotected under acidic conditions, allowing for further functionalization of the molecule. The phenyl group provides additional stability and can participate in π-π interactions, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
(2S,3S)-3-(Boc-amino)-2-methyl-3-phenylpropionic acid: This compound shares the Boc-protected amino group and phenyl group but differs in the presence of a carboxylic acid group instead of an epoxide ring.
N-Boc-(2S,3S)-(-)-2-amino-3-methyl-1-pentanol: This compound has a similar Boc-protected amino group but features a different carbon skeleton and lacks the epoxide ring.
Uniqueness
(2S,3S)-1,2-Epoxy-3-(Boc-amino)-4-phenylbutane is unique due to its combination of a chiral epoxide ring, a Boc-protected amino group, and a phenyl group. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
tert-butyl N-[(1S)-1-[(2S)-oxiran-2-yl]-2-phenylethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-15(2,3)19-14(17)16-12(13-10-18-13)9-11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H,16,17)/t12-,13+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVPOUMXZERMIJK-QWHCGFSZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C2CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)[C@H]2CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801173325 | |
Record name | (2S,3S)-(-)-3-tert-Butoxycarbonylamino-1,2-epoxy-4-phenylbutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801173325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98737-29-2 | |
Record name | (2S,3S)-(-)-3-tert-Butoxycarbonylamino-1,2-epoxy-4-phenylbutane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=98737-29-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl (1S)-N-(1-((2S)-2-oxiranyl)-2-phenylethyl)carbamate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098737292 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2S,3S)-(-)-3-tert-Butoxycarbonylamino-1,2-epoxy-4-phenylbutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801173325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Carbamic acid, N-[(1S)-1-[(2S)-2-oxiranyl]-2-phenylethyl]-, 1,1-dimethylethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.121 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | tert-butyl (1S)-N-[1-((2S)-2-oxiranyl)-2-phenylethyl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.388 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of (2S,3S)-1,2-Epoxy-3-(Boc-amino)-4-phenylbutane in pharmaceutical chemistry?
A1: this compound serves as a crucial building block in the multi-step synthesis of HIV-1 protease inhibitors. [, ] These inhibitors are essential components of antiretroviral therapy, playing a vital role in managing HIV infection.
Q2: Can you describe the synthetic route used to produce this compound from (S)-phenylalanine?
A2: The synthesis of this compound from (S)-phenylalanine involves several key steps: [, ]
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